Cas no 307341-81-7 (2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine)

2-(4-Fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine is a benzothiazepine derivative characterized by its unique heterocyclic structure, incorporating both fluorophenyl and thiophene moieties. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) active agents due to its structural similarity to known bioactive benzothiazepines. Its fluorine substitution enhances metabolic stability, while the thiophene group may contribute to improved binding affinity in target interactions. The dihydrobenzothiazepine core offers a rigid framework for further functionalization, making it a versatile scaffold for medicinal chemistry applications. Suitable for exploratory synthesis, this compound demonstrates favorable physicochemical properties for drug discovery programs.
2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine structure
307341-81-7 structure
商品名:2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
CAS番号:307341-81-7
MF:C19H14FNS2
メガワット:339.449565410614
CID:5823470
PubChem ID:3122798

2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine 化学的及び物理的性質

名前と識別子

    • 2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine
    • 1,5-Benzothiazepine, 2-(4-fluorophenyl)-2,3-dihydro-4-(2-thienyl)-
    • 307341-81-7
    • AKOS000524053
    • 2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
    • SCHEMBL1296551
    • AKOS016290173
    • ChemDiv1_020791
    • HMS646B01
    • SR-01000424371
    • F0318-0168
    • 2-(4-fluorophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine
    • Z56836034
    • SR-01000424371-1
    • インチ: 1S/C19H14FNS2/c20-14-9-7-13(8-10-14)19-12-16(17-6-3-11-22-17)21-15-4-1-2-5-18(15)23-19/h1-11,19H,12H2
    • InChIKey: NROKSRPWSPTLAA-UHFFFAOYSA-N
    • ほほえんだ: S1C2=CC=CC=C2N=C(C2SC=CC=2)CC1C1=CC=C(F)C=C1

計算された属性

  • せいみつぶんしりょう: 339.05516996g/mol
  • どういたいしつりょう: 339.05516996g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 433
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.2

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Predicted)
  • ゆうかいてん: 149 °C(Solv: ethanol (64-17-5))
  • ふってん: 473.7±45.0 °C(Predicted)
  • 酸性度係数(pKa): 3.54±0.40(Predicted)

2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0318-0168-25mg
2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
307341-81-7 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0318-0168-5μmol
2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
307341-81-7 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0318-0168-50mg
2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
307341-81-7 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F0318-0168-10mg
2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
307341-81-7 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F0318-0168-20μmol
2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
307341-81-7 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0318-0168-2mg
2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
307341-81-7 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0318-0168-1mg
2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
307341-81-7 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0318-0168-3mg
2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
307341-81-7 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F0318-0168-4mg
2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
307341-81-7 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0318-0168-5mg
2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
307341-81-7 90%+
5mg
$69.0 2023-07-28

2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine 関連文献

2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepineに関する追加情報

2-(4-Fluorophenyl)-4-(Thiophen-2-yl)-2,3-Dihydro-1,5-Benzothiazepine: A Comprehensive Overview

The compound 2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine, with CAS No. 307341-81-7, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzothiazepines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a benzothiazepine core with substituents at positions 2 and 4: a 4-fluorophenyl group and a thiophen-2-yl group, respectively. These substituents play a crucial role in modulating the compound's pharmacokinetic properties and bioactivity.

Recent studies have highlighted the importance of benzothiazepines as scaffolds for drug discovery, particularly in the development of anti-inflammatory, antitumor, and neuroprotective agents. The incorporation of a fluorophenyl group in this compound introduces electron-withdrawing effects, which can enhance the molecule's stability and improve its binding affinity to target proteins. Similarly, the thiophene moiety contributes to the compound's aromaticity and can act as a π-electron donor or acceptor in molecular interactions. These structural features make 2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine a promising candidate for further exploration in drug development.

In terms of synthesis, researchers have employed various strategies to construct this complex molecule. One common approach involves the use of Suzuki-Miyaura coupling reactions to introduce the thiophene substituent onto the benzothiazepine core. This method is highly efficient and allows for precise control over the substitution pattern. Additionally, fluorination reactions have been optimized to install the 4-fluorophenyl group at position 2 of the benzothiazepine ring system. These synthetic advancements have significantly facilitated the preparation of this compound on a laboratory scale.

The biological evaluation of 2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine has revealed intriguing properties that underscore its potential therapeutic applications. For instance, studies have demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, it has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent. The compound's ability to cross the blood-brain barrier also raises interesting possibilities for its use in neurodegenerative diseases.

One area of active research is investigating how the substituents on this benzothiazepine influence its pharmacokinetic profile. Fluorinated aromatic rings are known to enhance lipophilicity and improve membrane permeability, which are critical factors for drug bioavailability. The thiophene moiety, on the other hand, may contribute to hydrogen bonding interactions with cellular proteins or nucleic acids. These properties collectively make CAS No. 307341-81-7 a versatile molecule with multiple avenues for optimization.

In conclusion, 2-(4-fluorophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine represents a compelling example of how structural modifications can be leveraged to design molecules with diverse biological activities. With ongoing research into its synthesis and biological properties, this compound holds great promise for advancing drug discovery efforts in various therapeutic areas.

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